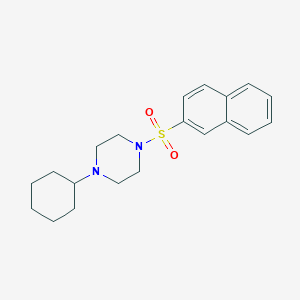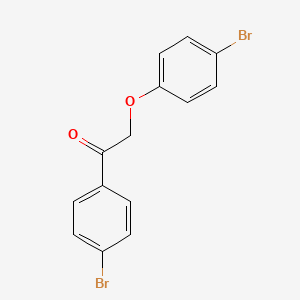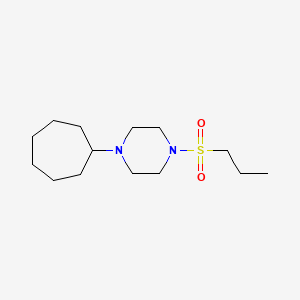![molecular formula C16H14N4OS B10877208 N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10877208.png)
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the reaction of phenylhydrazine with carbon disulfide to form phenylthiosemicarbazide. This intermediate is then cyclized with acetic anhydride to yield the desired triazole compound. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where halogenated reagents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated triazole derivatives.
Scientific Research Applications
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features but lacking the phenyl and sulfanyl groups.
Phenylthiosemicarbazide: An intermediate in the synthesis of the target compound, with similar functional groups but different overall structure.
Sulfoxides and Sulfones: Oxidized derivatives of the target compound with different chemical properties.
Uniqueness
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to its combination of a triazole ring, phenyl group, and sulfanyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-phenyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14N4OS/c21-15(18-13-7-3-1-4-8-13)11-22-16-17-12-20(19-16)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,18,21) |
InChI Key |
QSPHEQJGOWIFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10877156.png)
![2-methyl-5H-[1,2,4]triazolo[1,5-d][1,4]benzodiazepin-6(7H)-one](/img/structure/B10877158.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5-dimethyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B10877166.png)
![1-(Bicyclo[2.2.1]hept-2-yl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877169.png)
![N-[2-[(2-Bromobenzoyl)amino]ethyl]-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877172.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(quinolin-4-yl)acetamide](/img/structure/B10877173.png)
![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B10877181.png)
![1-Cyclooctyl-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10877189.png)
![5-(furan-2-yl)-4-imino-3-(2-methylpropyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-8-ol](/img/structure/B10877196.png)
![N'-(2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)thiophene-2-carbohydrazide](/img/structure/B10877200.png)


